

Thermodynamic & Process Parameters of N-(1-methoxyethyl)formamide

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Compound of Interest

Compound Name: *N*-(1-methoxyethyl)formamide

CAS No.: 38591-94-5

Cat. No.: B3190041

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A Technical Guide for Precursor Chemistry & Reaction Engineering[1]

CAS Registry Number: 38591-94-5 Molecular Formula: CCOCNCC=O

Molecular Weight: 103.12 g/mol [1]

Executive Summary

N-(1-methoxyethyl)formamide (N-1-MEF) is a hemiaminal ether primarily utilized as the critical intermediate in the industrial synthesis of N-vinylformamide (NVF), a monomer used to produce cationic polymers for water treatment and papermaking.[2] Unlike stable solvents like DMF or NMP, N-1-MEF is thermodynamically labile.[2] Its utility lies in its controlled instability—specifically, its ability to undergo thermal cracking (pyrolysis) to yield vinyl unsaturation.[2]

This guide analyzes N-1-MEF not as a static solvent, but as a dynamic thermodynamic entity, focusing on the energetics of its formation, its hydrolytic stability, and the entropy-driven pyrolysis required for NVF production.

Molecular Thermodynamics & Computed Properties

As a hemiaminal ether, N-1-MEF occupies a high-energy position relative to its hydrolysis products (formamide and acetaldehyde).[2] It exists in equilibrium with these precursors in aqueous media, necessitating anhydrous handling.[2]

Table 1: Physicochemical Properties (Computed & Experimental Estimates)

Property	Value	Context/Method
Physical State	Liquid	At standard temperature and pressure (STP).[2]
Boiling Point	~180–190 °C (dec.)[2]	Decomposes prior to stable boiling at 1 atm.
LogP (Octanol/Water)	-0.1 to 0.1	Hydrophilic; significantly soluble in polar organic solvents.[2]
Topological Polar Surface Area	38.3 ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Indicates potential for membrane permeability (relevant for drug design).
H-Bond Donors	1 (Amide NH)	Capable of H-bonding; increases viscosity relative to esters.[2]
H-Bond Acceptors	2 (Carbonyl O, Ether O)	Facilitates solvation in water/alcohols.[2]

Structural Instability & Reactivity

The

carbon is bonded to both a nitrogen (amide) and an oxygen (ether). This N-C-O linkage is susceptible to:

- Hydrolysis: In the presence of water and acid/base catalysis, it reverts to formamide, acetaldehyde, and methanol.
- Elimination: Under thermal stress, it eliminates methanol to form the $\text{C}=\text{C}$ double bond of N-vinylformamide.

Synthesis Thermodynamics (The Upstream Pathway)

The formation of N-1-MEF is a two-stage equilibrium process involving addition and etherification.^[2]

Reaction 1: Hemiaminal Formation

$$\text{RCHO} + \text{NH}_2\text{R}' \rightleftharpoons \text{RCH(OH)NHR}'$$

- Thermodynamics: Slightly exothermic.^[2]
- Kinetics: Base-catalyzed (e.g., bicarbonate).^[2] The equilibrium lies towards the hemiaminal at lower temperatures ().

Reaction 2: Etherification

$$\text{RCH(OH)NHR}' + \text{MeOH} \rightleftharpoons \text{RCH(OMe)NHR}' + \text{H}_2\text{O}$$

- Thermodynamics: Near-thermoneutral equilibrium.^[2]
- Process Control: To drive this reaction to completion, Le Chatelier's principle is applied:
 - Water Removal: Azeotropic distillation or molecular sieves.^[2]
 - Excess Methanol: Shifts equilibrium to the right.^[2]
 - Acid Catalysis: lowers the activation energy barrier for the

-like substitution of the hydroxyl group.

Pyrolytic Decomposition (The Downstream Pathway)

The defining thermodynamic feature of N-1-MEF is its endothermic decomposition into N-vinylformamide.[2] This is an entropy-driven elimination reaction.[2]

Reaction Equation

$$\text{N-1-MEF} \rightarrow \text{N-vinylformamide} + \text{Methanol}$$

Thermodynamic Parameters

- Enthalpy (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

): Positive (Endothermic). Energy input is required to cleave the C-O bond and form the C=C double bond.

- Entropy (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

): Positive. One molecule of liquid/vapor N-1-MEF yields two molecules of gas (NVF and Methanol).[2]

- Gibbs Free Energy (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

):

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- At low ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

,

is positive (reaction non-spontaneous).

- o At high

(

), the

term dominates, making

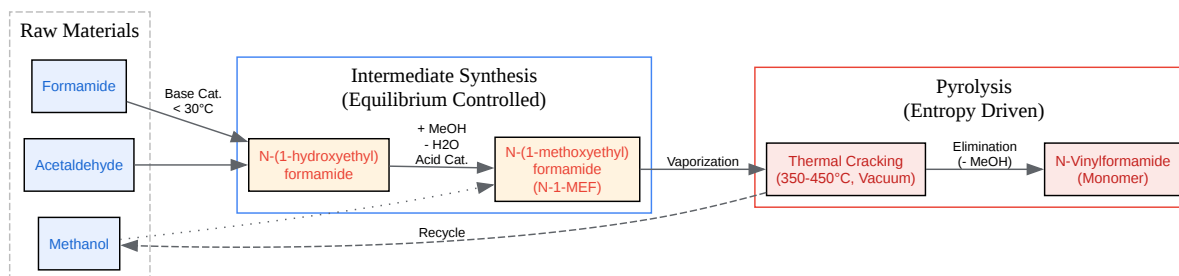
negative (spontaneous).

Process Conditions

Parameter	Range	Rationale
Temperature	250°C – 550°C	Sufficient thermal energy to overcome activation barrier and drive reaction.
Pressure	5 – 100 mbar (Vacuum)	Low pressure favors the formation of gaseous products (Le Chatelier) and prevents polymerization of the reactive NVF monomer.
Residence Time	0.1 – 2.0 seconds	Short contact time prevents secondary decomposition or polymerization (kinetically controlled).[2]

Visualization of Reaction Engineering

The following diagram illustrates the thermodynamic workflow from raw materials to the N-vinylformamide monomer, highlighting the critical intermediate role of N-1-MEF.



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Caption: Thermodynamic pathway from Formamide/Acetaldehyde to NVF via the N-1-MEF intermediate.

Experimental Protocols

Safety Warning: N-1-MEF and its precursors are irritants.[2] NVF is a reactive monomer.[2] Perform all operations in a fume hood.

Protocol A: Synthesis of N-(1-methoxyethyl)formamide

- Hemiaminal Formation:
 - Mix Formamide (1.0 eq) and Potassium Bicarbonate (0.005 eq) in a reactor.
 - Add Acetaldehyde (1.05 eq) dropwise while maintaining temperature between 15–20°C (exothermic control).[2]
 - Stir for 2–4 hours until HEF crystallizes/precipitates.
- Etherification:
 - Dissolve HEF in excess Methanol (4–5 eq).[2]
 - Add acid catalyst (e.g., Sulfuric acid or Amberlyst resin).[2]

- Reflux at 60°C.[2]
- Crucial Step: Neutralize the acid immediately after equilibrium is reached to prevent hydrolysis.[2]
- Remove excess methanol via rotary evaporation under mild vacuum.[2] The residue is crude N-1-MEF.[2]

Protocol B: Pyrolysis to N-Vinylformamide[1]

- Setup: Use a quartz tubular reactor packed with inert ceramic rings (to increase surface area) or empty (for short residence time).[2] Heat to 450°C.[2]
- Feed: Vaporize N-1-MEF at 150°C (approx. 20 mbar).
- Reaction: Pass the vapor through the hot zone. Residence time should be <1 second.[2]
- Quench: Immediately condense the output gases in a chilled column (<10°C) containing a polymerization inhibitor (e.g., 4-hydroxy-TEMPO).
- Purification: Fractional distillation under high vacuum to separate NVF from methanol and unreacted N-1-MEF.

References

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Sources

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